molecular formula C11H14N4O4 B11780916 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid

4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid

Cat. No.: B11780916
M. Wt: 266.25 g/mol
InChI Key: PDOGSSNAYPXIPP-UHFFFAOYSA-N
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Description

4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable triazole intermediate, followed by the introduction of the tetrahydrofuran moiety through a series of nucleophilic substitution reactions. The final step often involves oxidation to form the oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole core and have similar chemical properties.

    Pyrazine Derivatives: Compounds with a pyrazine ring exhibit comparable reactivity and applications.

    Tetrahydrofuran Derivatives: These compounds include the tetrahydrofuran moiety and are used in similar contexts.

Uniqueness

4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

4-oxo-5-(oxolan-2-ylmethyl)-6,7-dihydrotriazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C11H14N4O4/c16-10-9-8(11(17)18)12-13-15(9)4-3-14(10)6-7-2-1-5-19-7/h7H,1-6H2,(H,17,18)

InChI Key

PDOGSSNAYPXIPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CCN3C(=C(N=N3)C(=O)O)C2=O

Origin of Product

United States

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